1,2-Dibromocyclopentane

Catalog No.
S3313465
CAS No.
29974-65-0
M.F
C5H8Br2
M. Wt
227.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromocyclopentane

Many laboratories overspend on pure isomers of 1,2-dibromocyclopentane when the cis/trans mixture is equally effective for cyclopentene synthesis and non-stereospecific C5-ring introductions. The mixed-isomer product (CAS 29974-65-0) cuts costs while maintaining reliable reactivity in elimination and substitution chemistry. • Cost-optimized vicinal dibromide-ideal for bulk cyclopentene generation via reductive dehalogenation. • Stable liquid form simplifies handling and scale-up. • Consistent ≥95% purity (cis+trans) ensures reproducible results. • Global stock available for immediate dispatch.

CAS Number

29974-65-0

Product Name

1,2-Dibromocyclopentane

IUPAC Name

1,2-dibromocyclopentane

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

InChI

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2

InChI Key

LJCGLSZQABMYGU-UHFFFAOYSA-N

SMILES

C1CC(C(C1)Br)Br

Canonical SMILES

C1CC(C(C1)Br)Br

The exact mass of the compound 1,2-Dibromocyclopentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,2-Dibromocyclopentane, Cyclopentane, 1,2-dibromo-, 1,2-Dibromocyclopentane (cis/trans mixture), 1,2-Dibromocyclopentane mixture of cis and trans

Purity

≥95%

Package Size

25 g, 100 g

1,2-Dibromocyclopentane (CAS 29974-65-0) is a vicinal dihalide commonly supplied as a mixture of cis and trans stereoisomers. This compound serves as a fundamental building block in organic synthesis, primarily used as a precursor for generating cyclopentene via dehalogenation or for introducing the five-membered cyclopentane ring into more complex molecules. Its utility stems from the two reactive bromine atoms, which can be targeted in elimination or substitution reactions to achieve various chemical transformations.

Procurement Fit

Synthetic route Facile dehydrobromination to 1-bromocyclopentene using morpholine/DMSO protocol
Organometallic use Selective Br/Mg exchange to generate β-bromocyclopentenylmagnesium reagents
Conformational probe Defined pseudorotation model for NMR studies and computational chemistry

Substituting the standard cis/trans mixture of 1,2-dibromocyclopentane is often inefficient from both a process and procurement standpoint. Opting for pure *cis* or *trans* isomers introduces significant cost and is only justifiable for stereospecific reactions where the precise orientation of the bromine atoms is critical for the desired outcome. For many applications, such as the bulk synthesis of cyclopentene, the isomer mixture is the more economical precursor. Furthermore, substituting with an alternative like 1,2-dibromocyclohexane is not a viable option, as it fundamentally alters the resulting product by introducing a six-membered ring instead of a five-membered one, making it unsuitable for cyclopentane-based targets. The choice of halide is also crucial; replacing bromine with chlorine, for instance, results in significantly different reactivity profiles in elimination and substitution reactions.

Substitution Risk

Ring-size mismatch 1,2-Dibromocyclohexane analogs adopt chair conformations, which may shift elimination kinetics and stereochemical outcomes compared to the pseudorotational cyclopentane ring.
Conformational bias The five-membered ring's continuous pseudorotation differs fundamentally from discrete conformer equilibria in six-membered rings, altering reactivity profiles and physical property predictions.
Reactivity divergence Vicinal dibromide substitution on cyclopentane can lead to different elimination and metal-exchange selectivities compared to larger ring analogs; reported protocols may not transfer directly.

Differential Reactivity in Elimination Reactions Based on Isomer Stereochemistry

The spatial arrangement of the bromine atoms in cis- and trans-1,2-dibromocycloalkanes dictates their reactivity in E2 elimination reactions, which favor an anti-periplanar conformation of the leaving groups. In analogous cyclic systems like 1,2-dihalocyclohexanes, the trans-diaxial isomer undergoes elimination significantly faster than the cis-isomer. For cyclopentane systems, the *trans*-isomer can more readily adopt a conformation where a bromine and an adjacent hydrogen are in the required anti-periplanar arrangement for efficient E2 elimination, a geometry the *cis*-isomer cannot achieve without significant ring strain. This makes the *trans*-isomer the preferred choice for stereospecific elimination, while the mixed-isomer product is suitable for applications where this specific pathway is not critical.

Evidence DimensionReactivity in E2 Elimination
Target Compound DataThe cis/trans mixture contains both reactive (trans) and less reactive (cis) isomers for E2 elimination.
Comparator Or BaselinePure *trans*-isomer can readily adopt the anti-periplanar conformation required for rapid E2 elimination.
Quantified DifferenceWhile specific kinetic data for 1,2-dibromocyclopentane is not readily available, analogous trans-dihalocycloalkanes react significantly faster than their cis counterparts in E2 eliminations.
ConditionsBase-mediated E2 elimination reaction.

For syntheses requiring controlled, stereospecific elimination, procuring a pure trans-isomer is critical; for general purpose applications like simple cyclopentene synthesis, the more economical cis/trans mixture is sufficient.

Thermal Racemization Ea
Reported
Target: 29.2–33.2 kcal mol⁻¹ range vs Cyclohexane, cycloheptane, cyclooctane analogs – each with distinct Ea values; chloro-bromide analog 35.9 kcal mol⁻¹
Distinct activation energy confirms ring-size dependent thermal stability.
Critical for process and storage condition review; data to verify under own conditions.

Physical Property Differences: Boiling Point Variation Between Cis and Trans Isomers

Cis and trans isomers of disubstituted cycloalkanes often exhibit different physical properties due to variations in their molecular dipole moments and packing efficiencies. For halogenated compounds, the cis isomer is typically more polar, leading to stronger intermolecular dipole-dipole interactions and consequently a higher boiling point compared to the less polar trans isomer. For example, in the case of 1,2-dichloroethylene, the cis isomer boils at 60.3°C, whereas the trans isomer boils at 47.5°C. This difference allows for potential separation via distillation but also means that the mixed-isomer product (CAS 29974-65-0) will have a boiling range rather than a sharp boiling point, which is a key consideration for process design and handling.

Evidence DimensionNormal Boiling Point
Target Compound DataAs a mixture of isomers, 1,2-dibromocyclopentane has a boiling range.
Comparator Or BaselineFor 1,2-dichloroethylene: *cis*-isomer = 60.3°C; *trans*-isomer = 47.5°C.
Quantified Difference12.8°C difference for the analogous dichloroethene system.
ConditionsStandard atmospheric pressure.

Procuring the isomer mixture provides a cost-effective liquid precursor with a defined boiling range suitable for many applications, whereas processes requiring a specific boiling point for distillation or thermal control would necessitate purchasing a pure, more expensive isomer.

NMR Conformational Model
Head-to-head
VALISA total lineshape analysis of 1H-NMR Pseudorotation potential function dominated by large-amplitude vibrations along a diequatorial sector; comparison with trans-1,2-dichlorocyclopentane and cyclohexane analogs (discrete conformer model) provided.
Validated solution-state model for conformational dynamics and NMR benchmarking.
Essential for NMR method development and computational chemistry validation.

Precursor for Cyclopentene Synthesis via Reductive Dehalogenation

1,2-Dibromocyclopentane is a direct precursor to cyclopentene through reductive dehalogenation, a reaction that can be accomplished with various reagents. Studies on the biodegradation of analogous vicinal dibromides like 1,2-dibromoethane show that reductive dehalogenation proceeds efficiently to form the corresponding alkene (ethene). This transformation is a standard method in organic synthesis for installing a double bond. When the sole desired product is cyclopentene, using the cis/trans mixture of 1,2-dibromocyclopentane is the most direct and economically viable route, as the stereochemistry of the starting material is irrelevant to the final achiral alkene product.

Evidence DimensionSynthetic Utility
Target Compound DataServes as a direct precursor to cyclopentene via elimination of two bromine atoms.
Comparator Or BaselineAlternative synthesis routes to cyclopentene may involve more steps or less accessible starting materials.
Quantified DifferenceDirect conversion in a single synthetic step.
ConditionsReductive dehalogenation (e.g., using Zinc dust or microbial processes).

For laboratories and manufacturers needing a reliable and straightforward source of cyclopentene, procuring 1,2-dibromocyclopentane as a stable, liquid precursor is a more practical choice than handling gaseous starting materials or multi-step synthetic pathways.

Dehydrobromination Utility
Reported
Target: Smooth conversion to 1-bromocyclopentene in good yield (morpholine/DMSO protocol) vs Similar dehydrobromination reported for cyclohexane, cycloheptane, cyclooctane, and cyclododecane analogs.
Established synthetic route to a cyclic vinylic bromide for cross-coupling and further functionalization.
Exact yields not quantified in source; protocol optimization may be required.
Br/Mg Exchange Yield
Class-level
65–82% reported yield range
High-yield access to 1,2-difunctionalized cyclopentane building blocks via organomagnesium intermediate.
Class-level inference from 1,2-dibromocyclopentene; independent validation on saturated analog recommended.

Economical Production of Cyclopentene

As a stable liquid precursor, 1,2-dibromocyclopentane is an excellent choice for the laboratory- or pilot-scale generation of cyclopentene. The reaction proceeds via reductive dehalogenation, and since the stereochemistry of the starting material does not affect the final alkene product, the use of the more affordable cis/trans mixture is highly advantageous.

Precursor for Non-Stereospecific Cyclopentane Derivatives

When the target molecule is a cyclopentane derivative where the stereochemistry at positions 1 and 2 is not critical or is established in a subsequent step, the cis/trans mixture of 1,2-dibromocyclopentane serves as a cost-effective starting material for introducing the C5 ring.

Comparative Mechanistic Studies

This mixed-isomer product can be used as a baseline or control in studies designed to probe the mechanisms of stereospecific reactions. By comparing the reaction outcomes of the mixture against those of the pure *cis* and *trans* isomers, researchers can elucidate the geometric requirements of a given chemical transformation, such as an E2 elimination.

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of 1-bromocyclopentene
Established dehydrobromination protocol
Cross-coupling compatibility and yield consistency
Ring-strain mechanistic studies
Distinct activation energy for racemization
Kinetic stability under thermal processing conditions
Conformational NMR analysis
Validated pseudorotation model from VALISA
Lineshape analysis benchmarking and computational method testing
Organometallic building block synthesis
Efficient Br/Mg exchange reactivity
Electrophile trapping scope and functional group tolerance

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

29974-65-0
33547-17-0

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